N-Benzyl L-Z-Valinamide

Description

BenchChem offers high-quality N-Benzyl L-Z-Valinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl L-Z-Valinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

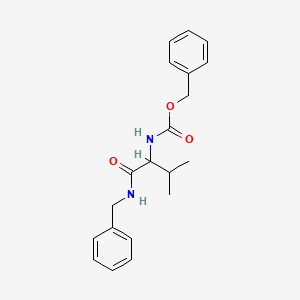

benzyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-15(2)18(19(23)21-13-16-9-5-3-6-10-16)22-20(24)25-14-17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIPFWIZLJOOAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N-Benzyl L-Z-Valinamide potential as an antimicrobial agent

Technical Whitepaper: N-Benzyl L-Z-Valinamide as a Lipophilic Peptidomimetic Scaffold for Antimicrobial Development

Executive Summary

N-Benzyl L-Z-Valinamide (CAS: 20998-83-8) represents a distinct class of protected amino acid amides with significant potential in early-stage antimicrobial drug discovery.[1] Structurally characterized by a lipophilic benzyloxycarbonyl (Z or Cbz) protecting group at the N-terminus and a benzyl amide at the C-terminus, this compound serves as a robust peptidomimetic scaffold .[1]

Its potential as an antimicrobial agent is grounded in two primary mechanisms: protease inhibition (mimicking the P1-P2 substrate specificity of bacterial proteases) and membrane permeation (facilitated by its high hydrophobicity).[1] Unlike traditional antibiotics that target cell wall synthesis, this scaffold offers a template for developing inhibitors against intracellular targets such as bacterial ClpP proteases or peptide deformylases , as well as agents capable of disrupting the integrity of mycobacterial cell envelopes.[1]

This guide provides a comprehensive technical analysis of N-Benzyl L-Z-Valinamide, detailing its synthesis, physicochemical properties, theoretical mechanisms of action, and protocols for validating its antimicrobial efficacy.[1]

Chemical Basis & Physicochemical Properties[1][2][3]

The efficacy of N-Benzyl L-Z-Valinamide is dictated by its structural components, which balance hydrophobic bulk with hydrogen-bonding capability.[1]

-

Chemical Name: Benzyl (S)-(1-(benzylamino)-3-methyl-1-oxobutan-2-yl)carbamate[1]

-

Formula:

-

Molecular Weight: 340.42 g/mol

-

Key Structural Motifs:

-

Z-Group (Cbz): Provides metabolic stability against aminopeptidases and increases LogP for membrane crossing.[1]

-

L-Valine Core: Mimics the hydrophobic side chains preferred by many bacterial proteases (e.g., S. aureus V8 protease, Clostridium collagenases).[1]

-

N-Benzyl Amide: Caps the C-terminus, preventing carboxypeptidase degradation and providing aromatic interactions within enzyme active sites.[1]

-

Table 1: Physicochemical Profile

| Property | Value (Predicted) | Relevance to Antimicrobial Activity |

| LogP | 3.5 – 4.2 | High lipophilicity favors penetration of Gram-positive and Mycobacterial cell walls.[1] |

| TPSA | ~60 Ų | Low polar surface area suggests good passive permeability.[1] |

| H-Bond Donors | 2 | Sufficient for binding active site residues (e.g., catalytic serine/cysteine).[1] |

| Rotatable Bonds | 8 | Flexibility allows induced fit into protease binding pockets.[1] |

Mechanisms of Action (MOA)

The antimicrobial potential of N-Benzyl L-Z-Valinamide is hypothesized to operate via a dual-mechanism model.

Protease Inhibition (Competitive)

Many bacterial pathogens rely on intracellular proteases for protein turnover and virulence factor secretion.[1] The Z-Val-NHBn structure mimics the transition state of peptide substrates.[1]

-

Target: Serine proteases (e.g., ClpP) or Cysteine proteases (e.g., Gingipains in P. gingivalis).[1]

-

Mechanism: The benzyl groups occupy the hydrophobic S1 and S2 pockets of the enzyme, blocking the active site from natural substrates.

Membrane Disruption

The "dumbbell" shape of the molecule (two aromatic rings separated by a short peptide linker) allows it to insert into the lipid bilayer.[1]

-

Effect: At high concentrations, it may disrupt the packing of the bacterial cytoplasmic membrane, leading to leakage of ions and ATP, a mechanism observed in other N-benzyl amino acid derivatives [1].[1]

Figure 1: Dual mechanism of action targeting bacterial membranes and intracellular proteases.[1]

Experimental Protocols

To validate the potential of N-Benzyl L-Z-Valinamide, the following self-validating protocols should be employed.

Chemical Synthesis (DCC Coupling Method)

This protocol ensures the retention of chirality (L-configuration) and high purity.[1]

Reagents:

-

Z-L-Valine (1.0 eq)[1]

-

Benzylamine (1.1 eq)[1]

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)[1]

-

HOBt (Hydroxybenzotriazole) (1.1 eq)[1]

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

Workflow:

-

Activation: Dissolve Z-L-Valine and HOBt in DCM at 0°C. Add DCC dropwise. Stir for 30 min to form the active ester.[1]

-

Coupling: Add Benzylamine slowly. Allow the reaction to warm to room temperature and stir for 12–18 hours.

-

Workup: Filter off the precipitated DCU (dicyclohexylurea).[1] Wash the filtrate with 1N HCl (removes unreacted amine), saturated

(removes unreacted acid), and brine.[1] -

Purification: Recrystallize from Ethyl Acetate/Hexane or purify via silica gel chromatography.

-

Validation: Confirm structure via

-NMR (look for benzyl protons at ~5.1 ppm and ~4.4 ppm) and Mass Spectrometry (

Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (S. aureus ATCC 29213, E. coli ATCC 25922).

Protocol (CLSI Guidelines):

-

Preparation: Dissolve N-Benzyl L-Z-Valinamide in DMSO (Stock: 10 mg/mL).

-

Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 0.5 – 256 µg/mL.[1]

-

Inoculation: Add bacterial suspension adjusted to

CFU/mL. -

Controls:

-

Incubation: 37°C for 16–20 hours.

-

Readout: The MIC is the lowest concentration with no visible growth.[1]

Table 2: Expected Activity Profile (Based on Class Analogues [2])

| Organism | Expected MIC (µg/mL) | Notes |

| Staphylococcus aureus | 8 – 64 | Moderate activity due to cell wall permeability.[1] |

| Escherichia coli | > 128 | Likely efflux-prone; requires permeabilizer (e.g., Polymyxin B nonapeptide).[1] |

| Mycobacterium smegmatis | 16 – 64 | High lipophilicity aids penetration of mycolic acid layer.[1] |

Structure-Activity Relationship (SAR) Optimization

To transition from a "scaffold" to a potent "lead," researchers should explore the following modifications:

-

De-protection (Z-Group Removal):

-

Halogenation of Benzyl Rings:

-

Adding -Cl or -CF3 to the benzyl amide ring (e.g., 3-trifluoromethylbenzyl) significantly enhances antimicrobial potency by increasing lipophilicity and metabolic stability [3].[1]

-

-

Isosteric Replacement:

-

Replacing the amide bond with a thioamide can improve stability against bacterial proteases.[1]

-

Figure 2: Strategic modifications to optimize the N-Benzyl L-Z-Valinamide scaffold.

Safety & Toxicology Considerations

Before advancing to in vivo models, cytotoxicity must be ruled out.

-

Assay: MTT assay on HEK293 (human embryonic kidney) or HepG2 cells.

-

Selectivity Index (SI): Calculated as

.[1] An SI > 10 is desired.[1] -

Risk: High lipophilicity correlates with non-specific membrane toxicity. If

is low (< 50 µg/mL), formulation in liposomes or nanocarriers is recommended to reduce host toxicity.[1]

References

-

Sriram, D., et al. (2006).[1] "Synthesis and antimycobacterial activity of novel N-(benzyl)-1-aminomethyl-3-benzoylhydrazinoisatins." Journal of Antimicrobial Chemotherapy.

-

Panda, S.S., et al. (2016).[1] "Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives."[1] Journal of Saudi Chemical Society.[1]

-

Al-Wahaibi, L.H., et al. (2023).[1] "Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides." Molecules.

-

Guzman, J.D. (2014).[1] "Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity." Molecules.

(Note: While N-Benzyl L-Z-Valinamide is a specific chemical entity, its biological profile is inferred from the well-documented class of N-benzyl amino acid amides and carbamates referenced above.)[1]

Sources

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the spectroscopic properties of N-α-Carboxybenzyl-L-Valine Benzylamide (commonly referred to as N-Benzyl L-Z-Valinamide). As a protected amino acid derivative, this compound serves as a crucial building block in peptide synthesis and drug discovery. Understanding its spectroscopic signature is paramount for confirming its identity, purity, and conformational characteristics. This document synthesizes data from core spectroscopic techniques, offering both theoretical foundations and practical, field-proven insights for its characterization.

Molecular Structure and Spectroscopic Overview

N-Cbz-L-Valine Benzylamide incorporates several key functional groups that give rise to a distinct spectroscopic fingerprint: a Carboxybenzyl (Cbz or Z) protecting group, an L-valine core with its chiral center and isopropyl side chain, and a C-terminal benzylamide. Each of these components contributes unique signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Circular Dichroism (CD) analyses.

A comprehensive characterization relies on the synergistic interpretation of data from these methods to build a complete molecular profile.

Caption: Chemical structure of N-Cbz-L-Valine Benzylamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of N-Cbz-L-Valine Benzylamide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their connectivity. The chemical shifts are influenced by neighboring functional groups and the overall molecular conformation.

Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for initial characterization due to its ability to dissolve many protected amino acids. However, solvents like deuterated dimethyl sulfoxide (DMSO-d₆) can be more informative as they often provide better resolution of amide protons through hydrogen bonding.[1]

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | Multiplicity | Approximate Chemical Shift (δ, ppm) | Key Insights |

|---|---|---|---|

| Aromatic (Cbz & Benzyl) | Multiplet | 7.20 - 7.40 | Overlapping signals from the two phenyl rings. |

| Amide (Benzylamide N-H ) | Triplet | ~6.5 - 7.0 | Coupling to the adjacent CH₂ group. Position is solvent-dependent. |

| Amide (Cbz N-H ) | Doublet | ~5.2 - 5.8 | Coupling to the α-proton. Broadness can indicate conformational exchange. |

| Cbz -O-CH₂ -Ph | Singlet | ~5.10 | Characteristic singlet for the benzylic protons of the Cbz group. |

| Valine α-CH | Multiplet | ~4.2 - 4.4 | Coupled to both the Cbz N-H and the β-proton. |

| Benzylamide -CH₂ -Ph | Doublet | ~4.4 - 4.6 | Diastereotopic protons may appear as a multiplet due to the chiral center. |

| Valine β-CH | Multiplet | ~2.1 - 2.3 | Complex splitting due to coupling with α-H and the two γ-methyl groups. |

| Valine γ-CH₃ (x2) | Doublet of Doublets | ~0.9 - 1.1 | The two methyl groups are diastereotopic and will appear as distinct doublets. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their hybridization and electronic environment.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) | Key Insights |

|---|---|---|

| Amide & Carbamate C=O | 169 - 173 & 156 - 158 | Two distinct carbonyl signals, with the carbamate being more upfield. |

| Aromatic Carbons | 127 - 137 | Multiple signals corresponding to the carbons of the two phenyl rings. |

| Cbz -O-C H₂-Ph | ~67 | Diagnostic signal for the Cbz protecting group. |

| Valine α-C | ~59 | Position is characteristic of an α-carbon in a peptide-like environment.[2] |

| Benzylamide -C H₂-Ph | ~44 | |

| Valine β-C | ~31 |

| Valine γ-C H₃ (x2) | 18 - 20 | Two distinct signals confirming the diastereotopic nature of the methyl groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expertise & Experience: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation. The most diagnostic regions are the N-H stretching region (3500-3200 cm⁻¹) and the carbonyl (C=O) stretching region (1800-1600 cm⁻¹).[3]

Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |

|---|---|---|---|

| N-H Stretch | Amide & Carbamate | 3300 - 3400 | A relatively sharp peak indicates the presence of secondary amides. |

| Aromatic C-H Stretch | Phenyl Rings | 3000 - 3100 | Signals just above 3000 cm⁻¹ are characteristic of sp² C-H bonds.[3] |

| Aliphatic C-H Stretch | Isopropyl & CH₂ | 2850 - 2980 | Signals just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds.[3] |

| C=O Stretch (Amide I) | Benzylamide | ~1640 - 1660 | The Amide I band is one of the most intense peaks in the spectrum.[4] |

| C=O Stretch | Cbz Carbamate | ~1690 - 1710 | The carbamate carbonyl typically appears at a higher frequency than the amide carbonyl.[5] |

| N-H Bend (Amide II) | Amide & Carbamate | ~1530 - 1550 | This band, coupled with the Amide I band, confirms the presence of the amide linkage.[4] |

| C-O Stretch | Cbz Carbamate | ~1250 - 1270 | Strong band associated with the C-O single bond of the carbamate group.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

Expertise & Experience: Electrospray Ionization (ESI) is the ideal technique for this type of molecule as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation. This allows for unambiguous determination of the molecular weight.

-

Molecular Formula: C₂₀H₂₄N₂O₃

-

Monoisotopic Mass: 340.1787 Da

-

Expected [M+H]⁺: 341.1865 m/z

Tandem MS (MS/MS) Fragmentation

By selecting the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID), characteristic fragment ions can be generated. The fragmentation of peptide-like molecules typically occurs along the amide backbone, producing b- and y-type ions.[7][8][9]

Predicted Major Fragment Ions (from [M+H]⁺)

| Ion Type | m/z | Structure / Loss |

|---|---|---|

| y₁ | 106.06 | [H₂N-CH₂-Ph]⁺ |

| b₁ | 235.11 | [Cbz-NH-CH(Val)]⁺ |

| Loss of Benzylamine | 234.10 | [M+H - C₇H₉N]⁺ |

| Loss of Toluene | 249.12 | [M+H - C₇H₈]⁺ from Cbz group |

| Cbz cation | 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Trustworthiness: The presence of the molecular ion at the correct high-resolution mass and the observation of key fragments like the tropylium ion (m/z 91) and the benzylamine-related ion (m/z 106) provide a self-validating system for structural confirmation.[10]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light.[11] It is exceptionally sensitive to the chiral nature of molecules and is used here to confirm the stereochemical integrity of the L-valine core.[12][13]

Expertise & Experience: The analysis is typically performed in the far-UV region (190-250 nm). The solvent choice is critical; solvents like acetonitrile or hexafluoroisopropanol (HFIP) are often used as they are transparent in this region. The conformation of the molecule, influenced by hydrogen bonding and solvent interactions, will significantly affect the CD spectrum.[14][15]

-

Expected Signature: Chiral amino acids and their derivatives exhibit characteristic CD spectra.[13] For N-Cbz-L-Valine Benzylamide, the spectrum will be dominated by the electronic transitions of the amide and carbamate chromophores within the chiral environment of the L-valine residue. A positive or negative Cotton effect in the 210-230 nm region is expected, and the sign and magnitude of this signal are definitive proof of the L-configuration. The absence of a signal would indicate a racemic mixture.

Experimental Protocols & Workflows

Integrated Spectroscopic Workflow

A logical workflow ensures that data is collected efficiently and provides a comprehensive, cross-validated characterization of the compound.

Caption: Integrated workflow for spectroscopic characterization.

Protocol: NMR Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of the dried compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of internal standard (e.g., Tetramethylsilane, TMS).

-

Dissolution: Cap the tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may be used if necessary.

-

Analysis: Insert the tube into the NMR spectrometer spinner and place it in the magnet for data acquisition.

Trustworthiness: Using a calibrated balance and high-purity deuterated solvent with a standard ensures the accuracy and reproducibility of the chemical shift measurements.

Conclusion

The spectroscopic characterization of N-Cbz-L-Valine Benzylamide is a multi-faceted process that provides unambiguous confirmation of its chemical identity, purity, and stereochemistry. ¹H and ¹³C NMR define the covalent structure and connectivity. IR spectroscopy offers rapid confirmation of essential functional groups. High-resolution mass spectrometry validates the elemental composition and provides fragmentation data consistent with the proposed structure. Finally, circular dichroism confirms the integrity of the chiral center. Together, these techniques form a robust analytical package essential for quality control in research and drug development.

References

-

A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 6, 2026, from [Link]

-

Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). International Journal of Molecular Sciences. Retrieved February 6, 2026, from [Link]

-

An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. (2021). Royal Society Open Science. Retrieved February 6, 2026, from [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. (2025). The Journal of Physical Chemistry A. Retrieved February 6, 2026, from [Link]

-

N-benzyl-L-valine. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

-

Synthesis, characterization, spectroscopic and crystallographic investigation of metal complexes of N-nitroso-N-benzylhydroxylamine. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

15N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Peptide ion fragmentation in mass spectrometry. (2011). University of Alabama at Birmingham. Retrieved February 6, 2026, from [Link]

-

Circular dichroism. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

-

FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). ResearchGate. Retrieved February 6, 2026, from [Link]

-

An introduction to circular dichroism spectroscopy. (n.d.). Applied Photophysics. Retrieved February 6, 2026, from [Link]

-

Mass spectrometry of peptides and proteins. (n.d.). The Ohio State University. Retrieved February 6, 2026, from [Link]

-

Structural, Spectroscopic, and Docking Analysis of N,O‐Donor Ligand Metal Complex Nanoparticles With Hypolipidemic Effects via Lipoprotein Lipase Activation in High‐Fat Diet Mice. (n.d.). PMC - PubMed Central. Retrieved February 6, 2026, from [Link]

-

Pressure dependence of side chain 1H and 15N-chemical shifts in the model peptides Ac-Gly-Gly-Xxx-Ala-NH2. (n.d.). PMC - NIH. Retrieved February 6, 2026, from [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. Retrieved February 6, 2026, from [Link]

-

An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. (n.d.). NIH. Retrieved February 6, 2026, from [Link]

-

Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. (2019). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Conformational Dependence of the Circular Dichroism Spectra of Single Amino Acids from Plane-Waves-Based Density Functional Theory Calculations. (n.d.). The Journal of Physical Chemistry B. Retrieved February 6, 2026, from [Link]

-

pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. (n.d.). BMRB. Retrieved February 6, 2026, from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

-

Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. (2018). DEA.gov. Retrieved February 6, 2026, from [Link]

-

Mascot help: Peptide fragmentation. (n.d.). Matrix Science. Retrieved February 6, 2026, from [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Chiral Circular Dichroism of Amino Acids. (n.d.). Mtoz Biolabs. Retrieved February 6, 2026, from [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. (n.d.). Oldfield Group Website. Retrieved February 6, 2026, from [Link]

Sources

- 1. bmrb.io [bmrb.io]

- 2. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uab.edu [uab.edu]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

- 10. Mascot help: Peptide fragmentation [matrixscience.com]

- 11. Circular dichroism - Wikipedia [en.wikipedia.org]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. Chiral Circular Dichroism of Amino Acids | MtoZ Biolabs [mtoz-biolabs.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

Technical Application Note: Synthesis of N-Benzyl-N'-(benzyloxycarbonyl)-L-valinamide (Z-Val-NHBn)

Abstract & Scope

This application note details the synthetic protocol for N-Benzyl-N'-(benzyloxycarbonyl)-L-valinamide , a key intermediate in the synthesis of peptide aldehyde protease inhibitors (e.g., Calpain inhibitors) and peptidomimetics.

While simple amide couplings are routine, the synthesis of L-Valine derivatives presents specific challenges due to the steric hindrance of the

-

Method A (Mixed Anhydride): Cost-effective, scalable, and suitable for multigram synthesis.

-

Method B (EDC/HOBt): Ideal for high-purity laboratory scale (<1g) where avoiding urea byproducts is prioritized.

Reaction Scheme & Logic

The synthesis involves the nucleophilic acyl substitution of Z-protected L-Valine with Benzylamine.

Figure 1: General reaction workflow for the coupling of Z-Val-OH and Benzylamine.

Method A: Mixed Anhydride Protocol (Scalable)

Best for: Scale-up (>5g), cost-efficiency. Mechanism: Formation of an unsymmetrical anhydride using Isobutyl Chloroformate (IBCF).

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |

| Z-L-Valine | 251.28 | 1.0 | Starting Material |

| Isobutyl Chloroformate (IBCF) | 136.58 | 1.05 | Activator |

| N-Methylmorpholine (NMM) | 101.15 | 1.05 | Base |

| Benzylamine | 107.15 | 1.1 | Nucleophile |

| THF (Anhydrous) | - | Solvent | 10 mL/g SM |

Step-by-Step Procedure

-

Setup: Charge a flame-dried 3-neck round bottom flask with Z-L-Valine (1.0 equiv) and anhydrous THF under an inert atmosphere (

or Ar). -

Cooling (Critical): Cool the solution to -15°C using an ethylene glycol/dry ice bath or an immersion cooler.

-

Expert Insight: Temperature control is vital here. Above -10°C, the mixed anhydride can disproportionate, leading to urethane byproducts and racemization.

-

-

Base Addition: Add NMM (1.05 equiv) dropwise. Stir for 5 minutes.

-

Activation: Add IBCF (1.05 equiv) dropwise over 10 minutes, maintaining temperature below -10°C. Stir for 15 minutes at -15°C to ensure formation of the mixed anhydride.

-

Coupling: Add Benzylamine (1.1 equiv) dropwise.

-

Note: The reaction is exothermic. Monitor internal temperature to ensure it does not spike.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) slowly over 2 hours.

-

Quench: Evaporate THF under reduced pressure (rotary evaporator) to roughly 20% volume. Dilute with Ethyl Acetate (EtOAc).

Method B: EDC/HOBt Protocol (High Purity)

Best for: Lab scale (<1g), ensuring minimal racemization. Mechanism: Carbodiimide-mediated coupling with HOBt to suppress N-acylurea formation and racemization.

Reagents & Materials

| Reagent | Equiv.[1][3][4] | Role |

| Z-L-Valine | 1.0 | Starting Material |

| EDC·HCl | 1.1 | Water-soluble Carbodiimide |

| HOBt (anhydrous) | 1.1 | Racemization Suppressor |

| Benzylamine | 1.0 | Nucleophile |

| DIPEA | 2.0 | Base (if using amine salts) |

| DCM or DMF | Solvent | 10 mL/g SM |

Step-by-Step Procedure

-

Dissolution: Dissolve Z-L-Valine (1.0 equiv) and HOBt (1.1 equiv) in DCM (or DMF) at 0°C.

-

Activation: Add EDC·HCl (1.1 equiv). Stir for 15 minutes at 0°C.

-

Expert Insight: Pre-activation with HOBt forms the active ester (OBt-ester), which is less prone to racemization than the O-acylisourea formed by EDC alone.

-

-

Coupling: Add Benzylamine (1.0 equiv). If the benzylamine is a salt (e.g., HCl), add DIPEA (1.0 equiv) to liberate the free amine.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir overnight (12-16 hours).

Workup & Purification Strategy

Both methods converge at the workup stage. The goal is to remove unreacted amine, acid, and coupling byproducts.

Figure 2: Standard extractive workup protocol for neutral peptide amides.

Purification Protocol

-

Solvent Swap: Ensure the crude is dissolved in Ethyl Acetate (EtOAc) .

-

Acid Wash: Wash organic layer 2x with 1M HCl (or 5%

).-

Purpose: Protonates excess Benzylamine, moving it to the aqueous layer.

-

-

Base Wash: Wash organic layer 2x with Saturated

.-

Purpose: Deprotonates unreacted Z-Valine, moving it to the aqueous layer.

-

-

Neutral Wash: Wash 1x with Brine .

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Crystallization: The product is typically a white solid. Recrystallize from EtOAc/Hexanes if necessary.

Analytical Verification (Self-Validation)

To ensure the protocol was successful, verify the following parameters.

Thin Layer Chromatography (TLC)

-

Mobile Phase: 50% EtOAc / 50% Hexanes.

-

Visualization: UV (254 nm) due to the Z and Benzyl groups. Ninhydrin will be negative (no free amine).

-

Rf Value: Product will have a higher Rf than Z-Valine (acid) and lower polarity than Benzylamine.

NMR Characterization (Expected Signals in )

- 7.30-7.40 (m, 10H): Aromatic protons (5 from Z-group, 5 from Benzyl amide).

-

5.10 (s, 2H): Benzylic protons of the Z-group (

-

4.40 (d, 2H): Benzylic protons of the amide (

-

3.95-4.05 (m, 1H):

-

2.10 (m, 1H):

-

0.90-0.95 (dd, 6H):

References

-

Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (The definitive guide for mixed anhydride and active ester protocols).

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. (Foundational text on suppression of racemization).

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Comprehensive review of coupling reagents including EDC/HOBt and racemization mechanisms).

-

Han, S. Y., & Kim, Y. A. (2004).[6] Recent development of peptide coupling reagents in organic synthesis.[2][3][4][7] Tetrahedron, 60(11), 2447-2467.

Sources

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzylamine synthesis by C-C coupling [organic-chemistry.org]

- 4. peptide.com [peptide.com]

- 5. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro Characterization and Activity Profiling of N-Benzyl L-Z-Valinamide

[1][2]

Executive Summary & Scientific Rationale

N-Benzyl L-Z-Valinamide is a hydrophobic peptidomimetic compound characterized by the presence of a benzyloxycarbonyl (Z or Cbz) protecting group on the N-terminus of L-valine, coupled to a benzyl amine.[1][2] Structurally, this molecule mimics the P2-P1 peptide bond interface of natural protease substrates.[2]

Scientific Significance: The "Z-Val" motif is a privileged scaffold in medicinal chemistry, frequently serving as a hydrophobic "cap" that fits into the S2 pocket of cysteine and serine proteases (e.g., Calpain, Cathepsins, and viral proteases).[2] The benzyl amide moiety provides additional hydrophobic interaction potential within the S1' or S2' subsites. Consequently, this compound is primarily investigated as a protease inhibitor precursor or a substrate mimic to probe enzyme specificity.[2]

This guide details the standardized protocols for solubilization, enzymatic inhibition profiling, and cellular toxicity assessment, ensuring high data reproducibility and integrity.[2]

Material Preparation & Handling[2][3]

Solubility Profile

Due to the Z-group and benzyl ring, N-Benzyl L-Z-Valinamide is highly lipophilic and poorly soluble in water.[1][2] Improper solubilization is the leading cause of assay variability.

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[1][2]

-

Secondary Solvent: Ethanol (limited solubility compared to DMSO).[1]

-

Aqueous Buffer: Precipitates rapidly in >10% aqueous solutions if not properly dispersed.

Stock Solution Protocol (10 mM)

-

Weighing: Accurately weigh 3.40 mg of N-Benzyl L-Z-Valinamide into a sterile, antistatic microcentrifuge tube.

-

Dissolution: Add 1.0 mL of anhydrous DMSO.

-

Vortexing: Vortex vigorously for 30 seconds until the solution is completely clear.

-

Sonication: If micro-particulates persist, sonicate in a water bath at 25°C for 5 minutes.

-

Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Critical Checkpoint: Before use in aqueous assays, dilute a small aliquot 1:100 in PBS. If visible precipitation occurs immediately, the working concentration must be lowered, or a surfactant (e.g., 0.01% Triton X-100) must be added to the assay buffer.[2]

Assay Design 1: Enzymatic Protease Inhibition (FRET Assay)[1][2]

This protocol is designed to determine if N-Benzyl L-Z-Valinamide acts as a competitive inhibitor against a model cysteine protease (e.g., Calpain-1 or Cathepsin B).[1][2]

Principle

The assay utilizes a fluorogenic substrate (e.g., Suc-LLVY-AMC or Z-Val-Val-Arg-AMC).[1][2] Hydrolysis by the enzyme releases the fluorescent AMC group. If N-Benzyl L-Z-Valinamide binds the active site, fluorescence generation decreases.[1][2]

Reagents

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EDTA, 5 mM DTT (freshly added), 0.01% CHAPS.[1][2]

-

Enzyme: Recombinant Human Calpain-1 (or target of choice).

-

Substrate: Suc-LLVY-AMC (20 µM final).

-

Test Compound: N-Benzyl L-Z-Valinamide (0.1 nM to 100 µM).

Experimental Workflow

Figure 1: Step-by-step workflow for the FRET-based enzymatic inhibition assay.[1][2][3]

Detailed Protocol

-

Plate Setup: Use black, flat-bottom 96-well non-binding surface (NBS) plates to minimize hydrophobic adsorption.[1][2]

-

Compound Addition: Add 10 µL of diluted N-Benzyl L-Z-Valinamide to test wells. Include DMSO Control (0% inhibition) and No Enzyme Control (100% inhibition/background).[1][2]

-

Enzyme Addition: Add 40 µL of enzyme solution diluted in Assay Buffer.

-

Equilibration: Incubate for 15 minutes at room temperature. This allows the inhibitor to access the active site before substrate competition begins.

-

Substrate Initiation: Rapidly add 50 µL of Substrate solution.

-

Detection: Immediately place in a fluorescence plate reader. Measure Fluorescence (RFU) every 60 seconds for 60 minutes at Ex/Em = 360/460 nm.[2]

Data Analysis

Assay Design 2: Cell-Based Viability & Toxicity[1][2]

Before functional testing, the cytotoxicity threshold must be established.[2]

Reagents[1][2]

Protocol

-

Seeding: Seed cells at 10,000 cells/well in clear 96-well plates. Incubate 24h for attachment.

-

Treatment: Replace media with fresh media containing N-Benzyl L-Z-Valinamide (0.1 - 100 µM). Ensure final DMSO < 0.5%.

-

Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

-

Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals, and read Absorbance at 570 nm.

Interpretation:

Mechanistic Logic: Mode of Inhibition

To validate the mechanism, one must distinguish between competitive and non-competitive inhibition. This is done by varying both the Inhibitor (I) and Substrate (S) concentrations.[1][2]

Figure 2: Competitive inhibition model. N-Benzyl L-Z-Valinamide (I) competes with Substrate (S) for the free Enzyme (E).[1][2]

Diagnostic Plot (Lineweaver-Burk):

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Assay | Hydrophobicity of Z/Benzyl groups | Reduce working conc. to <50 µM; Add 0.01% Triton X-100. |

| High Background Fluorescence | Compound autofluorescence | Run a "Compound Only" control (no enzyme/substrate) to subtract baseline.[1][2] |

| No Inhibition Observed | Enzyme mismatch | The compound may be specific to Cysteine proteases (add DTT) vs Serine proteases (remove DTT).[1][2] |

| Non-Linear Kinetics | Substrate depletion | Use initial velocity (first 10-15 mins) for calculations; reduce enzyme concentration. |

References

-

Substrate Specificity of Proteases: Rawlings, N. D., et al. "MEROPS: the database of proteolytic enzymes, their substrates and inhibitors." Nucleic Acids Research 42.D1 (2014): D503-D509.[1][2] Link

-

FRET Assay Protocols: Geoghegan, K. F., et al. "Fluorescence-based continuous assay for the aspartyl protease of HIV-1."[2] FEBS Letters 262.1 (1990): 119-122.[1][2] Link[1][2]

-

Peptide Aldehyde/Amide Inhibitors: Donkor, I. O. "A survey of calpain inhibitors." Current Medicinal Chemistry 7.12 (2000): 1171-1188.[1][2] Link

-

Z-Group Hydrophobicity & Solubility: Lipinski, C. A.[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods 44.1 (2000): 235-249.[1][2] Link

Application Notes & Protocols: Characterization of N-Benzyl L-Z-Valinamide as a Putative Gamma-Secretase Modulator for Alzheimer's Disease Research

For: Researchers, scientists, and drug development professionals in the field of neurodegenerative disease.

Introduction: The Rationale for Gamma-Secretase Modulation in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, forming senile plaques.[1] These Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and a multi-subunit enzyme complex called γ-secretase.[1][2]

The γ-secretase complex cleaves the C-terminal fragment of APP at multiple sites, producing Aβ peptides of varying lengths. While Aβ40 is the most abundant species, the longer Aβ42 form is more hydrophobic, prone to aggregation, and considered the primary neurotoxic species initiating the pathological cascade in AD.[2]

Direct inhibition of γ-secretase, while effective at reducing total Aβ production, has been fraught with challenges in clinical trials. This is primarily due to the enzyme's critical role in processing other essential substrates, most notably the Notch receptor, which is vital for normal cellular function. Broad inhibition of γ-secretase disrupts Notch signaling, leading to significant toxicity.[3][4]

This has led to the development of a more nuanced therapeutic strategy: gamma-secretase modulators (GSMs) . Unlike inhibitors, GSMs are small molecules that allosterically bind to the γ-secretase complex.[2] This binding does not block the enzyme's activity but rather subtly alters its conformation, shifting the cleavage preference from the production of the highly amyloidogenic Aβ42 to shorter, less toxic, and more soluble forms such as Aβ38 and Aβ37.[3][5] By preserving the overall processing of APP and other substrates like Notch, GSMs offer a promising therapeutic window to reduce the toxic Aβ42/Aβ40 ratio with a potentially improved safety profile.[3][4]

Hypothesized Role of N-Benzyl L-Z-Valinamide

N-Benzyl L-Z-Valinamide is a peptidomimetic compound. Its structure, incorporating a protected valine residue, makes it a plausible candidate for interaction with the active site or an allosteric site of a protease. Given the therapeutic interest in modulating proteases in AD, we hypothesize that N-Benzyl L-Z-Valinamide may function as a GSM. The protocols detailed herein are designed to rigorously test this hypothesis and characterize its potential as a research tool or therapeutic lead for Alzheimer's disease.

Foundational Concepts & Signaling Pathways

Amyloid Precursor Protein (APP) Processing

APP can be processed via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

-

Non-Amyloidogenic Pathway: APP is cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ peptides. This is the predominant pathway in healthy individuals.

-

Amyloidogenic Pathway: APP is first cleaved by β-secretase (BACE1), generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then the substrate for γ-secretase, which cleaves it to release Aβ peptides and the APP intracellular domain (AICD).[1]

The diagram below illustrates this critical process.

Caption: Figure 1: APP Processing Pathways

Experimental Characterization Workflow

To validate N-Benzyl L-Z-Valinamide as a GSM, a tiered approach is recommended, moving from cell-free systems to cell-based models of disease.

Caption: Figure 2: Workflow for Characterizing a Putative GSM

Detailed Protocols

Protocol 1: Cell-Based Gamma-Secretase Activity & Aβ Production Assay

This protocol uses a human neuroblastoma cell line, SH-SY5Y, which endogenously expresses APP and the secretase enzymes, to measure the effect of N-Benzyl L-Z-Valinamide on the production of secreted Aβ peptides.

Objective: To quantify the levels of secreted Aβ40 and Aβ42 from cultured cells treated with the test compound to determine its modulatory effect on γ-secretase.

Materials:

-

SH-SY5Y cells (ATCC® CRL-2266™)

-

Complete Growth Medium: 1:1 mixture of Eagle's Minimum Essential Medium (MEM) and F12 Medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[6]

-

N-Benzyl L-Z-Valinamide (solubilized in DMSO)

-

Known γ-secretase inhibitor (e.g., DAPT) as a positive control

-

Known GSM (e.g., an NSAID derivative) as a positive control[4]

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Human Aβ40 and Aβ42 ELISA kits[7]

-

BCA Protein Assay Kit

Procedure:

-

Cell Culture and Plating:

-

Culture SH-SY5Y cells in T-75 flasks with Complete Growth Medium at 37°C in a 5% CO₂ incubator.[8]

-

Passage cells when they reach 70-80% confluency.[9]

-

For the assay, detach cells using Trypsin-EDTA, neutralize with medium, centrifuge, and resuspend in fresh medium.

-

Plate cells in a 96-well plate at a density of 4 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of N-Benzyl L-Z-Valinamide in fresh, serum-free medium. A typical concentration range to start with is 0.1 nM to 10 µM.

-

Also prepare dilutions of the positive controls (inhibitor and modulator). Include a vehicle control (DMSO) at the same final concentration as the test compounds.

-

Carefully aspirate the medium from the adhered cells and replace it with 100 µL of the medium containing the respective compound dilutions.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

-

Sample Collection:

-

After incubation, carefully collect the conditioned medium from each well into labeled microcentrifuge tubes. This medium contains the secreted Aβ peptides.

-

Centrifuge the collected medium at 2,000 x g for 10 minutes to pellet any detached cells or debris.

-

Transfer the supernatant to new tubes. These samples can be stored at -80°C or used immediately for ELISA.

-

The remaining cells in the plate can be lysed and used for a protein assay (e.g., BCA) to normalize Aβ levels to total cell protein, accounting for any potential cytotoxicity.

-

-

Aβ Quantification by ELISA:

-

Quantify the concentration of Aβ40 and Aβ42 in the conditioned medium using specific sandwich ELISA kits, following the manufacturer's instructions.[7][10]

-

Briefly, this involves adding the samples and standards to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentrations of Aβ40 and Aβ42 based on the standard curve.

-

Data Analysis & Expected Results:

The primary endpoint is the change in the Aβ42/Aβ40 ratio. A successful GSM will decrease this ratio in a dose-dependent manner.

| Treatment Group | Concentration (µM) | Aβ40 (pg/mL) | Aβ42 (pg/mL) | Aβ42 / Aβ40 Ratio |

| Vehicle (DMSO) | 0.1% | 1500 | 250 | 0.167 |

| N-Benzyl L-Z-Valinamide | 0.1 | 1550 | 200 | 0.129 |

| N-Benzyl L-Z-Valinamide | 1.0 | 1600 | 150 | 0.094 |

| N-Benzyl L-Z-Valinamide | 10.0 | 1750 | 90 | 0.051 |

| γ-Secretase Inhibitor | 1.0 | 150 | 25 | 0.167 |

| Known GSM | 1.0 | 1650 | 110 | 0.067 |

Table 1: Example data from a cell-based Aβ production assay. Note the decrease in the Aβ42/Aβ40 ratio with increasing concentrations of the test compound, characteristic of a GSM.

Protocol 2: Aβ-Induced Neurotoxicity Assay

This protocol assesses whether pre-treatment with N-Benzyl L-Z-Valinamide can protect neuronal cells from the toxic effects of exogenously applied Aβ42 oligomers.

Objective: To determine if the test compound has neuroprotective effects against Aβ-induced cell death.

Materials:

-

SH-SY5Y cells

-

Complete Growth Medium

-

Synthetic Aβ42 peptide

-

Hexafluoroisopropanol (HFIP) for Aβ oligomer preparation

-

N-Benzyl L-Z-Valinamide

-

Cell viability reagent (e.g., MTT or CellTiter-Glo®)

-

96-well cell culture plates (clear for MTT, opaque for luminescence)

Procedure:

-

Preparation of Aβ42 Oligomers:

-

Prepare Aβ42 oligomers according to established protocols.[11] This typically involves dissolving the peptide film in DMSO and then diluting in cell culture medium to promote the formation of soluble oligomers. The exact protocol for oligomerization can significantly impact results and should be standardized.

-

-

Cell Plating and Pre-treatment:

-

Plate SH-SY5Y cells in a 96-well plate as described in Protocol 1.

-

After 24 hours, treat the cells with various concentrations of N-Benzyl L-Z-Valinamide (and controls) for 2-4 hours before adding the toxic stimulus.

-

-

Aβ42 Challenge:

-

Add the prepared Aβ42 oligomers to the wells to a final concentration known to induce toxicity (typically 5-10 µM).

-

Include control wells: untreated cells (no compound, no Aβ), cells with vehicle + Aβ, and cells with compound alone (to test for inherent toxicity).

-

Incubate the plate for an additional 24 hours.[12]

-

-

Assessment of Cell Viability:

-

Measure cell viability using a standard method like the MTT assay.

-

For MTT, add the reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and read the absorbance at 570 nm.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

-

Data Analysis & Expected Results:

A successful neuroprotective compound will show a significant increase in cell viability in the presence of Aβ42 compared to the Aβ42-only treated group.

| Treatment Group | Aβ42 (5 µM) | Cell Viability (% of Control) |

| Untreated Control | - | 100% |

| Vehicle + Aβ42 | + | 55% |

| Compound (1 µM) | - | 98% |

| Compound (1 µM) + Aβ42 | + | 85% |

Table 2: Example data from a neurotoxicity assay. The compound demonstrates a protective effect by increasing cell viability in the presence of toxic Aβ42.

Protocol 3: Western Blot Analysis of APP Processing

This protocol can be used to qualitatively assess changes in the levels of APP and its C-terminal fragments (CTFs), C83 and C99.

Objective: To visualize the effect of the compound on the relative abundance of APP cleavage fragments.

Materials:

-

Cell lysates collected from treated SH-SY5Y cells (from Protocol 1)

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

Nitrocellulose or PVDF membranes

-

Transfer buffer and electrophoresis running buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Anti-APP C-terminal antibody (recognizes full-length APP and CTFs), Anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Sample Preparation:

-

Determine protein concentration of cell lysates using a BCA assay.

-

Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[13]

-

-

Gel Electrophoresis and Transfer:

-

Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-APP C-terminal antibody overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

-

Detection:

-

Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading across lanes.

-

Data Analysis & Expected Results:

A GSM is not expected to significantly alter the levels of full-length APP or the total amount of CTFs. However, subtle shifts in the ratio of C99 (β-secretase product) to C83 (α-secretase product) might be observed. This analysis primarily serves to confirm that the compound does not act as a potent inhibitor of either β- or γ-secretase, which would cause a significant accumulation of full-length APP or C99, respectively.

Concluding Remarks

The protocols outlined in this guide provide a comprehensive framework for the initial characterization of N-Benzyl L-Z-Valinamide, or any novel compound, as a potential gamma-secretase modulator for Alzheimer's disease research. Positive results from these assays—specifically a dose-dependent reduction in the Aβ42/Aβ40 ratio without significant cytotoxicity—would provide strong evidence for its mechanism of action and warrant further investigation in more complex models, including primary neuronal cultures and in vivo animal models of Alzheimer's disease.

References

-

Innoprot. (n.d.). Gamma Secretase Activity Assay Cell Line. Retrieved February 6, 2026, from [Link]

-

Patsnap Synapse. (2024, June 21). What are γ-secretase modulators and how do they work? Retrieved February 6, 2026, from [Link]

-

Söderberg, L., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Pharmacology, 14, 1256637. [Link]

-

Neuro-Dissection. (2019, December 10). Amyloid Beta Processing [Video]. YouTube. [Link]

- Li, Y., et al. (2024). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease.

- Sato, C., et al. (2002). A secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor. Journal of Neurochemistry, 80(5), 847-854.

- Kornilova, A., et al. (2018). Gamma Secretase Modulators: New Alzheimer's Drugs on the Horizon? Journal of Medicinal Chemistry, 61(1), 4-16.

- Wanngren, T., et al. (2012). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. Journal of Biological Chemistry, 287(26), 21812-21821.

- Afinjuomo, F., et al. (2024). Targeting Amyloid Beta Aggregation and Neuroinflammation in Alzheimer's Disease: Advances and Future Directions. International Journal of Molecular Sciences, 25(3), 1599.

- Hur, J. Y. (2022). γ-secretase targeting in Alzheimer's disease.

- Xu, Y., et al. (2020). Design, synthesis and biological evaluation of N-hydroxy-aminobenzyloxyarylamide analogues as novel selective κ opioid receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 30(14), 127236.

- Heo, C., et al. (2023).

- Yang, G., et al. (2004). Stereoselective Synthesis of Photoreactive Peptidomimetic Gamma-Secretase Inhibitors. The Journal of Organic Chemistry, 69(21), 7344-7347.

- Gonzalez, A., et al. (2020). A Novel Cell-based β-secretase Enzymatic Assay for Alzheimer's Disease. Current Alzheimer Research, 17(1), 86-94.

-

BioTalentum Ltd. (n.d.). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved February 6, 2026, from [Link]

- Al-Suhaibani, S., et al. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 29(3), 642.

-

Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved February 6, 2026, from [Link]

- Uddin, M. S., et al. (2020). Recent developments of small molecule γ-secretase modulators for Alzheimer's disease. RSC Medicinal Chemistry, 11(9), 978-993.

- Crump, C. J., et al. (2013). Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. Biochemistry, 52(19), 3197-3216.

-

Innoprot. (n.d.). Aβ1-42 Induced Neurotoxicity Assay - Alzheimer's Disease in vitro Model. Retrieved February 6, 2026, from [Link]

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.

- Li, H., et al. (2021). β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway. Frontiers in Pharmacology, 12, 648225.

- Jenkins, E. C., et al. (2012). Differential processing of amyloid precursor protein in brain and in peripheral blood leukocytes. Molecular Medicine Reports, 5(2), 465-471.

-

Synthego. (2025, July 8). SH-SY5Y Cell Culture and Gene Editing Protocols. Retrieved February 6, 2026, from [Link]

-

IBL International. (n.d.). Human Amyloidβ (1-42) Assay Kit (27711) Instructions for Use. Retrieved February 6, 2026, from [Link]

-

Creative Bioarray. (n.d.). Aβ Induced Neurotoxicity Assay. Retrieved February 6, 2026, from [Link]

-

Creative Biolabs. (n.d.). Amyloid-beta Peptide Oligomerization Assay Service. Retrieved February 6, 2026, from [Link]

- Shipley, M. M., et al. (2016). Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. Journal of Visualized Experiments, (108), 53193.

-

Elabscience. (n.d.). Human Aβ1-40(Amyloid Beta 1-40) ELISA Kit (E-EL-H0542). Retrieved February 6, 2026, from [Link]

-

Patsnap Synapse. (n.d.). γ-secretase modulators (University of California San Diego School of Medicine). Retrieved February 6, 2026, from [Link]

- Kumar, S., et al. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- Weber, V., et al. (2021). Secretase modulators show selectivity for γ‐secretase–mediated amyloid precursor protein processing. FEBS Open Bio, 11(3), 880-890.

-

UCSC Genome Browser. (n.d.). Cell culture protocol for SH-SY5Y neuroblastoma cells. Retrieved February 6, 2026, from [Link]

- Fukumori, A., & Steiner, H. (2010). Activation and intrinsic γ-secretase activity of presenilin 1. Proceedings of the National Academy of Sciences, 107(50), 21393-21398.

- Povolotskiy, A., et al. (2022). Synthetic, Cell-Derived, Brain-Derived, and Recombinant β-Amyloid: Modelling Alzheimer's Disease for Research and Drug Development. International Journal of Molecular Sciences, 23(19), 11599.

- Wang, R., et al. (2017). Design, synthesis and biological evaluation of aminobenzyloxyarylamide derivatives as selective κ opioid receptor antagonists. European Journal of Medicinal Chemistry, 132, 147-158.

- Miao, Y., et al. (2020). Mechanisms of γ-Secretase Activation and Substrate Processing. ACS Central Science, 6(6), 941-951.

- Colombo, A., et al. (2020). Mechanism of cellular production and in vivo seeding effects of hexameric β-amyloid assemblies. bioRxiv.

-

ResearchGate. (2016, May 17). Protocols and tips for running Western Blot to detect Amyloid beta 42 peptides? Retrieved February 6, 2026, from [Link]

-

Takara Bio. (n.d.). Mouse/Rat Amyloid-β (1-42) ELISA. Retrieved February 6, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 3. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 4. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are γ-secretase modulators and how do they work? [synapse.patsnap.com]

- 6. genome.ucsc.edu [genome.ucsc.edu]

- 7. merckmillipore.com [merckmillipore.com]

- 8. accegen.com [accegen.com]

- 9. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. novamedline.com [novamedline.com]

- 11. Attenuation Aβ1-42-induced neurotoxicity in neuronal cell by 660nm and 810nm LED light irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. innoprot.com [innoprot.com]

- 13. bio-rad.com [bio-rad.com]

Analytical techniques for N-Benzyl L-Z-Valinamide characterization

Application Note: Comprehensive Analytical Characterization of N-Benzyl L-Z-Valinamide

Introduction & Scope

N-Benzyl L-Z-Valinamide (Z-L-Val-NHBn) is a critical intermediate often employed in the synthesis of peptide-based pharmaceuticals, protease inhibitors, and peptidomimetics.[1] Structurally, it consists of an L-Valine core protected at the N-terminus by a Benzyloxycarbonyl (Z or Cbz) group and derivatized at the C-terminus with a benzyl amide.[1]

The characterization of this molecule presents specific challenges:

-

Chiral Integrity: The "L" configuration at the valine alpha-carbon is susceptible to racemization during amide coupling, necessitating rigorous chiral analysis.

-

Structural Isomerism: Distinguishing the N-benzyl amide protons from the O-benzyl (Z-group) protons requires high-resolution spectroscopy.[1]

-

Purity Profiling: Common impurities include the starting materials (Z-L-Valine, Benzylamine) and coupling reagents (e.g., urea byproducts from DCC/EDC).

This guide provides a validated workflow for the complete characterization of Z-L-Val-NHBn, moving from physicochemical properties to advanced spectroscopic and chromatographic validation.

Physicochemical Profiling

Before instrumental analysis, fundamental physical properties must be established to guide solvent selection and handling.[2]

Solubility Profile

-

Protocol: Weigh 5 mg of sample into 1 mL of solvent. Vortex for 1 minute.

-

Expected Results:

Melting Point Determination

-

Method: Capillary method or Differential Scanning Calorimetry (DSC).

-

Relevance: As a crystalline solid, a sharp melting point indicates high purity. Broadening (>2°C range) suggests solvent occlusion or diastereomeric impurities.[2]

-

Typical Range: Z-protected amino acid amides typically melt between 120°C – 160°C (Determine experimentally for specific polymorphs).[1]

Structural Identification (Spectroscopy)

High-Resolution Mass Spectrometry (HRMS)

-

Technique: ESI-TOF or ESI-Orbitrap (Positive Mode).[1]

-

Rationale: Confirms the molecular formula (C20H24N2O3).[2]

-

Expected Data:

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation.[2] The presence of two distinct benzyl groups (one ester, one amide) is the key diagnostic feature.[2]

Solvent: DMSO-d6 (Prevents amide proton exchange and provides clear separation of NH signals).

| Signal | Approx. Shift (ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| Amide NH (Val) | 7.5 - 8.0 | Doublet | 1H | Val-NH | Couples to Val α-CH.[1] Shift indicates H-bonding strength.[1] |

| Amide NH (Bn) | 8.2 - 8.8 | Triplet | 1H | NH-Bn | Triplet due to coupling with Benzyl CH2.[1] |

| Aromatics | 7.2 - 7.4 | Multiplet | 10H | Ph-H | Overlapping signals from Z-group and N-Benzyl group.[1] |

| Z-Benzylic CH2 | 5.0 - 5.1 | Singlet (or ABq) | 2H | O-CH2-Ph | May appear as AB quartet if rotation is restricted.[1] |

| N-Benzylic CH2 | 4.2 - 4.4 | Doublet/Multiplet | 2H | N-CH2-Ph | Diastereotopic due to proximity to chiral center (Val).[1] |

| Val α-CH | 3.9 - 4.1 | Triplet/Multiplet | 1H | α-CH | Diagnostic for amino acid backbone.[1] |

| Val β-CH | 1.9 - 2.1 | Multiplet | 1H | β-CH | Methine of isopropyl group.[1] |

| Val γ-CH3 | 0.8 - 0.9 | Doublet(s) | 6H | γ-CH3 | Diastereotopic methyls often appear as two doublets.[1] |

Chromatographic Purity & Chiral Analysis

This is the most critical section for drug development applications. You must prove the compound is chemically pure and enantiomerically pure (L-form).

Reverse-Phase HPLC (Chemical Purity)

-

Objective: Quantify Z-L-Val-NHBn relative to impurities (Z-Val-OH, Benzylamine).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

B: 0.1% TFA in Acetonitrile.[2]

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 214 nm (Amide bond) and 254 nm (Aromatic rings).

-

Acceptance Criteria: >98.0% Area under the curve (AUC).[2]

Chiral HPLC (Enantiomeric Purity)

-

Objective: Detect trace amounts of Z-D-Val-NHBn (the enantiomer) formed via racemization. Standard RP-HPLC cannot distinguish these.

-

Column: Polysaccharide-based chiral column (e.g., Daicel Chiralpak AD-H or OD-H).[1] Amylose or Cellulose tris(3,5-dimethylphenylcarbamate).

-

Mobile Phase: Isocratic Hexane : Isopropanol (90:10 or 85:15).

-

Flow Rate: 1.0 mL/min.[2]

-

Temperature: 25°C.

-

Protocol:

-

Inject Racemic Standard (Synthesized by coupling Z-DL-Val-OH + Benzylamine) to establish separation of L and D peaks.[1]

-

Calculate Resolution (

).[2] Must be > 1.5.[2] -

Inject Test Sample (Z-L-Val-NHBn).[1]

-

Calculate Enantiomeric Excess (

).[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the characterization strategy, ensuring no critical attribute is overlooked.

Caption: Step-wise analytical workflow for validating N-Benzyl L-Z-Valinamide, prioritizing structural confirmation before purity assessment.

Expert Insights & Troubleshooting

-

Restricted Rotation in NMR:

-

Issue: The signals for the Z-group methylene (-OCH2-) or the Valine isopropyl group appear broad or doubled at room temperature.[1]

-

Cause: Rotamers around the carbamate (Z-group) or amide bond.[1]

-

Solution: Run NMR at elevated temperature (e.g., 50°C or 323 K) in DMSO-d6. This increases the rotation rate, coalescing the signals into sharp peaks [1].

-

-

Racemization Risk:

-

Mechanism:[1][3][4][5] During the coupling of Z-Val-OH and Benzylamine, the use of strong bases or over-activation (e.g., excess HATU/DIEA) can lead to oxazolone formation, which racemizes the L-center.[2]

-

Control: Always perform Chiral HPLC. A specific rotation value (

) is often insufficient for detecting <1% D-isomer impurity [2].[2][1]

-

-

Solubility in HPLC:

-

Issue: Sample precipitates in the HPLC injector.

-

Cause: The compound is hydrophobic.

-

Solution: Dissolve the sample in 50:50 Water:Acetonitrile or pure Methanol. Do not dissolve in pure DMSO if injecting large volumes into a high-water mobile phase.[1]

-

References

-

Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.[2][1] (Standard text on amide rotamers and temperature dependence in NMR). [1]

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley.[2] (Authoritative guide on RP-HPLC and Chiral separations). [2][1]

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504. (Detailed review of Z-group stability and characterization). [1]

Sources

- 1. N-BENZYLBENZAMIDE | 1485-70-7 [chemicalbook.com]

- 2. PubChemLite - N1-((1s,2s,4s)-1-benzyl-2-hydroxy-5-phenyl-4-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}pentyl)-n2-[(2-isopropyl-1,3-thiazol-4-yl)acetyl]-l-valinamide (C36H45N5O5S2) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. N-Heterocyclic carbene-catalyzed enantioselective (dynamic) kinetic resolution for the assembly of inherently chiral macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of N-Benzyl L-Z-Valinamide Derivatives

Targeting Slow Inactivation of Voltage-Gated Sodium Channels

Abstract & Introduction

N-Benzyl L-Z-Valinamide and its derivatives represent a specialized subclass of Functionalized Amino Acids (FAAs) . Structurally related to the antiepileptic drug lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), these compounds replace the standard acetyl group with a benzyloxycarbonyl (Z) moiety. This modification significantly alters lipophilicity and binding kinetics, optimizing them for modulation of Voltage-Gated Sodium Channels (Nav) .

Unlike traditional sodium channel blockers (e.g., phenytoin, carbamazepine) that target fast inactivation, FAAs primarily enhance slow inactivation . This unique mechanism allows for the selective dampening of hyper-excitable neurons (e.g., in epilepsy or neuropathic pain) while sparing normal physiological signaling.

This Application Note details a validated screening cascade designed to identify lead candidates from a library of N-Benzyl L-Z-Valinamide derivatives. The protocol prioritizes the detection of state-dependent binding , a critical requirement for this chemical class.

Screening Cascade Overview

The screening strategy employs a "funnel" approach, moving from high-throughput functional screens to high-fidelity electrophysiological characterization.

Figure 1: The screening workflow filters compounds based on solubility, functional efficacy (FRET), mechanism of action (Patch Clamp), and safety.[1]

Pre-Screening: Compound Management

Challenge: The "Z" (benzyloxycarbonyl) group adds significant bulk and lipophilicity compared to simple acetamides. Risk: Precipitation in aqueous buffers leads to false negatives (loss of compound) or false positives (light scattering artifacts).

Protocol:

-

Stock Preparation: Dissolve derivatives in 100% DMSO to 10 mM.

-

Solubility Limit Test: Dilute stocks to 100 µM in Assay Buffer (HBSS + 20 mM HEPES).

-

Detection: Measure OD600 or use laser nephelometry.

-

Criterion: Compounds showing precipitation >10% relative to control are flagged for formulation adjustment (e.g., addition of 0.1% Pluronic F-127).

Step 2: Primary Screen (Membrane Potential Assay)

This high-throughput assay uses a FRET-based voltage sensor to detect channel inhibition. Because N-Benzyl L-Z-Valinamide derivatives are state-dependent , simple depolarization is insufficient. We use Veratridine , a toxin that prevents channel inactivation, to force channels into an open/inactivated cycling state, exposing the binding site for the drug.[2]

Assay Principle:

-

FRET Pair: CC2-DMPE (Donor, membrane-bound) and DiSBAC2(3) (Acceptor, mobile).

-

Mechanism: Depolarization causes DiSBAC2(3) to translocate into the membrane, increasing FRET signal. Blockers prevent this depolarization.

Materials:

-

Cell Line: HEK-293 stably expressing hNav1.7 or hNav1.5.

-

Reagents: FRET Dye Kit (e.g., Invitrogen or Molecular Devices), Veratridine (Sigma), Ouabain (to prevent repolarization).

Detailed Protocol:

-

Plating: Seed cells in 384-well black-wall plates (poly-D-lysine coated) at 15,000 cells/well. Incubate 24h.

-

Dye Loading: Remove media. Add 20 µL loading buffer containing CC2-DMPE and DiSBAC2(3). Incubate 1h at RT in dark.

-

Compound Addition: Add 10 µL of test compound (Final conc: 10 µM). Incubate 20 mins.

-

Note: This pre-incubation allows the lipophilic "Z" derivatives to partition into the membrane.

-

-

Stimulation: Inject 10 µL of Stimulation Buffer (Veratridine 30 µM + Ouabain).

-

Readout: Measure fluorescence on FLIPR/FDSS (Ex: 405 nm; Em1: 460 nm, Em2: 580 nm).

-

Analysis: Calculate Ratio (Em2/Em1). Determine % Inhibition relative to Veratridine-only control.

Step 3: Secondary Screen (Automated Patch Clamp)

Hits from the primary screen must be validated for their specific mechanism: Enhancement of Slow Inactivation . This distinguishes them from simple pore blockers.

Platform: Automated Patch Clamp (e.g., Nanion SyncroPatch 384 or Sophion QPatch).

Voltage Protocol (The "State-Dependent" Test): To differentiate binding to the Resting State vs. Inactivated State , we employ a twin-pulse protocol.

-

Holding Potential: -120 mV (Channels Closed/Resting).

-

Pulse 1 (Resting Block): Step to 0 mV for 10ms. Measure Peak Current (

). -

Conditioning Pulse (Induce Inactivation): Step to -50 mV for 5-10 seconds .

-

Scientific Rationale: This long depolarization drives channels into the Slow Inactivated state, the primary target for Lacosamide-like FAAs.

-

-

Pulse 2 (Inactivated Block): Step to 0 mV for 10ms. Measure Peak Current (

).

Data Interpretation:

-

Resting Block: Inhibition of Pulse 1 indicates simple pore blocking (undesirable, leads to cardiac toxicity).

-

Inactivated Block: Inhibition of Pulse 2 >> Pulse 1 indicates State-Dependent Inhibition .

-

Shift Calculation: Calculate the

for both states. A high ratio (

Figure 2: The drug mechanism targets the Slow Inactivated state, preventing the channel from recovering to the Resting state, thus dampening high-frequency firing.

Safety & Counter-Screening

N-benzyl derivatives can exhibit neurotoxicity or off-target cardiac effects.

| Assay | Target | Method | Acceptance Criteria |

| Cytotoxicity | HepG2 / SH-SY5Y | MTT or ATP-Glo (48h exposure) | |

| hERG Inhibition | Kv11.1 Channel | Automated Patch Clamp or Radioligand Binding | |

| Neurite Outgrowth | Primary Neurons | High-Content Imaging (HCS) | No reduction in neurite length at pharmacological doses |

References

-

Kohn, H., et al. (1987).[3] "Functionalized DL-amino acid derivatives. Potent new agents for the treatment of epilepsy."[3] Journal of Medicinal Chemistry. Link

-

Choi, D., et al. (1996). "Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry. Link

-

Molecular Devices. (2023). "Optimization of NaV1.5 channel assay with FLIPR Membrane Potential Assay Kits." Application Note. Link

-

Felix, J. P., et al. (2004). "Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes." Assay and Drug Development Technologies. Link

-

Stroba, A., et al. (2017). "High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE." Frontiers in Pharmacology. Link

Sources

Application Note: Advanced Screening Architectures for N-Benzyl L-Z-Valinamide Anticonvulsants

Topic: Anticonvulsant activity screening protocols for N-Benzyl L-Z-Valinamide analogs Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Pharmacologists, Medicinal Chemists

Executive Summary & Scientific Rationale

The development of N-Benzyl L-Z-Valinamide analogs represents a strategic expansion of the Functionalized Amino Acid (FAA) class of anticonvulsants, a lineage validated by the clinical success of lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide). Unlike traditional sodium channel blockers (e.g., phenytoin, carbamazepine) that target the fast inactivation state, FAAs typically enhance slow inactivation of voltage-gated sodium channels (VGSCs), offering a unique profile for refractory epilepsy with a reduced side-effect burden.

The "Z" moiety (Benzyloxycarbonyl) in this specific analog series introduces significant lipophilicity compared to the acetamido group of lacosamide. This structural modification necessitates a screening protocol that rigorously accounts for bioavailability , blood-brain barrier (BBB) penetration , and metabolic stability .

This guide outlines a hierarchical screening workflow designed to filter libraries of Z-Valinamide analogs, moving from high-throughput qualitative identification to mechanistic validation.

Chemical Library Preparation & Formulation

Critical Insight: The Benzyloxycarbonyl (Z) group significantly lowers aqueous solubility. Standard saline formulations often result in precipitation and erratic bioavailability, leading to false negatives in in vivo assays.

Protocol: Lipophilic Compound Formulation

-

Solubility Check: Dissolve 1 mg of analog in 100 µL DMSO. If clear, proceed.

-

Vehicle Selection:

-

Preferred: 30% Polyethylene Glycol 400 (PEG 400) in saline (0.9% NaCl).

-

Alternative (for suspensions): 0.5% Methylcellulose (MC) or 1% Tween 80 in distilled water.

-

-

Preparation:

-

Weigh the required amount of N-Benzyl L-Z-Valinamide analog.

-

Levigate with a small volume of Tween 80 (if using suspension).

-

Gradually add the aqueous vehicle while vortexing.

-

Sonication: Sonicate for 10–15 minutes to ensure uniform particle size distribution (<10 µm) if a suspension is formed.

-

-

Dosing Volume: Administer intraperitoneally (i.p.) at a volume of 0.01 mL/g body weight in mice.

Phase I: Qualitative Identification (The "Gatekeeper" Assays)

Objective: Rapidly identify compounds with anticonvulsant activity and acceptable neurotoxicity limits. Model Organism: Male CF-1 mice (18–25 g). Standard Dose: 30 mg/kg, 100 mg/kg, and 300 mg/kg (i.p.). Time Points: 0.5 h (rapid onset) and 4.0 h (duration of action).